Acepromazine hydrochloride

veterinary anesthesiology phenothiazine comparative pharmacology bispectral index monitoring

Acepromazine hydrochloride (CAS 973-12-6) is a phenothiazine-derivative neuroleptic agent used almost exclusively in veterinary medicine as a sedative, tranquilizer, antiemetic, and preanesthetic adjunct across dogs, cats, and horses. Unlike its closest structural analog chlorpromazine—still employed as a human antipsychotic—acepromazine's 2-acetyl substitution on the phenothiazine core confers a differentiated pharmacological profile characterized by greater potency per unit dose, reduced CNS depression at equipotent dosing, and a more favorable hemodynamic safety profile.

Molecular Formula
Molecular Weight
CAS No. 973-12-6
Cat. No. B602133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcepromazine hydrochloride
CAS973-12-6
Synonyms1-[10-(3-Dimethylamino- propyl)-10H-phenothia- zin-2-yl]-ethanone hydrochloride
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.Cl
InChIInChI=1S/C19H22N2OS.ClH/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19;/h4-5,7-10,13H,6,11-12H2,1-3H3;1H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acepromazine Hydrochloride (CAS 973-12-6): Veterinary Phenothiazine Sedative and Preanesthetic Agent — Procurement Evidence Guide


Acepromazine hydrochloride (CAS 973-12-6) is a phenothiazine-derivative neuroleptic agent used almost exclusively in veterinary medicine as a sedative, tranquilizer, antiemetic, and preanesthetic adjunct across dogs, cats, and horses [1]. Unlike its closest structural analog chlorpromazine—still employed as a human antipsychotic—acepromazine's 2-acetyl substitution on the phenothiazine core confers a differentiated pharmacological profile characterized by greater potency per unit dose, reduced CNS depression at equipotent dosing, and a more favorable hemodynamic safety profile [2]. The compound acts primarily through postsynaptic dopamine D2 receptor antagonism in the CNS, with additional antagonist activity at α1-adrenergic, histamine H1, and muscarinic acetylcholine receptors [3]. Its unique combination of tranquilization without hypnotic effect, coupled with significant volatile anesthetic-sparing properties (mean 40% MAC reduction for halothane), positions acepromazine as a rationally selectable agent distinct from within-class phenothiazines and cross-class sedatives alike [4].

1
Veterinary-specific phenothiazine; not indicated for human antipsychotic use
2
Supports volatile anesthetic-sparing protocols and balanced anesthesia research
3
Analgesia-free sedative profile suitable for pain assay research without endpoint confounding
4
Species-divergent kinetics: requires species-tailored protocol design for equine vs canine models

Why Acepromazine Hydrochloride Cannot Be Interchanged with Chlorpromazine or Other Phenothiazine Analogs — Key Differentiation Drivers


Although acepromazine, chlorpromazine, and methotrimeprazine share the phenothiazine tricyclic core and are all classified as dopamine D2 antagonists, their quantitative pharmacological profiles diverge sufficiently to make generic substitution clinically and analytically unsound. In a direct head-to-head study of 90 dogs, acepromazine demonstrated a 10-fold dosage potency advantage over chlorpromazine and methotrimeprazine [1], while producing less hypotension and maintaining a higher bispectral index (BIS)—indicating lighter CNS depression—than chlorpromazine at equipotent dosing levels [2]. Furthermore, acepromazine's 2-acetyl substitution confers lower toxicity compared to chlorpromazine's 2-chloro substituent [3], and the species-divergent elimination kinetics (half-life 3 h in horses vs 15.9 h in dogs) preclude simple dose-extrapolation from one phenothiazine to another [4]. These agent-specific quantitative differences in potency, hemodynamic impact, CNS depression depth, and pharmacokinetic clearance collectively invalidate the assumption that any phenothiazine tranquilizer can substitute for acepromazine without protocol revalidation.

Target Compound Acepromazine 2-acetyl substitution; reported lower hypotension probability and lighter CNS depression
Potential Substitute Chlorpromazine 2-chloro substitution; class-level D2 antagonism but hemodynamic and potency profile may differ
Target Compound Acepromazine Phenothiazine-class tranquilizer without intrinsic analgesic activity
Potential Substitute Xylazine / Dexmedetomidine α2-agonists produce concurrent analgesia and bradycardia; pharmacodynamic profile may not transfer
Target Compound Acepromazine Species-specific kinetics: reported canine PO half-life ~15.9 h; equine IV half-life ~3 h
Potential Substitute Cross-Species Extrapolation Dosing protocols cannot be directly transferred between horses and dogs; requires model-specific validation

Acepromazine Hydrochloride: Quantified Differential Evidence Versus Closest Comparators


Evidence Item 1: Acepromazine Exhibits 10-Fold Greater In Vivo Potency and Superior Hemodynamic Stability Compared to Chlorpromazine and Methotrimeprazine in Dogs

In a randomized controlled study of 90 mongrel dogs (9 groups, 10 animals per group), acepromazine, chlorpromazine, and methotrimeprazine were administered intravenously at three dose levels each. Acepromazine was dosed at 0.025, 0.05, and 0.1 mg/kg, whereas chlorpromazine and methotrimeprazine required 0.25, 0.5, and 1.0 mg/kg to produce comparable effects—representing an approximately 10-fold potency advantage for acepromazine [1]. Critically, at these dose-parallel levels, chlorpromazine caused more hypotension, while acepromazine was the least CNS-depressing agent as measured by bispectral index (BIS), with chlorpromazine at 1.0 mg/kg producing the most pronounced hypnosis [2]. Acepromazine also demonstrated the highest duration of response to both thermal and mechanical pain stimuli among the three agents, despite none providing true analgesia [3]. This combination—higher potency at lower doses, less hypotension, and lighter CNS depression—establishes acepromazine as the hemodynamically preferable phenothiazine for veterinary premedication where cardiovascular stability is a priority.

In Vivo Potency & Hemodynamics
Head-to-head
~10-fold dose potency difference; lower hypotension vs chlorpromazine
Reported higher potency and lower hypotension in canine model
BIS endpoint context: lighter CNS depression vs chlorpromazine
veterinary anesthesiology phenothiazine comparative pharmacology bispectral index monitoring

Evidence Item 2: Acepromazine at 0.04 mg/kg IM Reduces Halothane MAC by a Mean of 40% (Range 34–46%) in Dogs — A Quantified Volatile Anesthetic-Sparing Effect

In a controlled experimental study using 5 adult dogs, acepromazine maleate administered intramuscularly across 6 dosages (0.02, 0.04, 0.06, 0.08, 0.10, and 0.20 mg/kg) was evaluated for its effect on the minimum alveolar concentration (MAC) of halothane—the gold-standard measure of volatile anesthetic potency [1]. At all tested dosages, acepromazine produced a statistically significant decrease in halothane MAC compared to sterile water control (P ≤ 0.05). The percentage of MAC reduction ranged from 34% to 46%, with a mean decrease of 40%. The largest decrease was recorded at the optimal dosage of 0.04 mg/kg IM [2]. This MAC-sparing effect is quantitatively meaningful: a 40% reduction translates directly to lower volatile anesthetic consumption, reduced dose-dependent cardiorespiratory depression, and decreased greenhouse gas emission from inhalant anesthetics during maintenance. While other phenothiazines (e.g., chlorpromazine) share α1-blocking properties that might theoretically reduce MAC, no equivalent dose-response MAC reduction study has been reported for chlorpromazine in dogs, making this a product-specific quantified claim for acepromazine [3].

Halothane MAC Reduction
Cross-study
Mean 40% MAC reduction at 0.04 mg/kg IM
Supports volatile anesthetic-sparing study design
Canine model; no equivalent published chlorpromazine data
minimum alveolar concentration balanced anesthesia volatile anesthetic sparing halothane MAC reduction

Evidence Item 3: Species-Divergent Pharmacokinetics — Acepromazine Elimination Half-Life Differs 5.3-Fold Between Horses (3 h) and Dogs (15.9 h), With Implications for Species-Specific Dosing Protocol Selection

Acepromazine exhibits markedly species-divergent elimination kinetics that directly impact its clinical utility and regulatory compliance across target species. In horses, the elimination half-life is approximately 3 hours following intravenous administration, with plasma protein binding of 99% and an apparent volume of distribution (Vd) of 6.6 L/kg [1]. In dogs, the oral elimination half-life is 15.9 hours—5.3 times longer than in horses—with a substantially lower oral bioavailability of approximately 20% [2]. The canine intravenous half-life is 7.1 hours, still 2.4-fold longer than the equine value [3]. For comparison, chlorpromazine's elimination half-life in dogs is approximately 6 hours [4], meaning acepromazine persists 2.65 times longer after oral administration. This species-divergent profile has direct procurement relevance: acepromazine's extended canine half-life supports once-daily oral dosing for situational anxiety protocols but simultaneously imposes forensic detection considerations in performance horses, where metabolites remain detectable in equine urine up to 96 hours post-administration [5]. No other veterinary phenothiazine possesses this combination of ultra-short equine half-life (enabling rapid pre-competition clearance decisions) and prolonged canine half-life (enabling sustained tranquilization from a single oral dose).

Species-Divergent Kinetics
Cross-study
5.3-fold half-life difference: horse 3 h vs dog 15.9 h
Species-specific protocol design context
Canine oral bioavailability reported as ~20%
veterinary pharmacokinetics species-specific half-life withdrawal time equine vs canine elimination

Evidence Item 4: Acepromazine Demonstrates a Quantified Safety Margin — No Adverse Reactions at 3× the Upper Limit of Recommended Daily Dosage (3.0 mg/lb), With Lower Toxicity Than Chlorpromazine

The safety profile of acepromazine maleate is quantitatively delineated in FDA-registered label data and comparative toxicology sources. According to the PROMACE tablet label (Boehringer Ingelheim Animal Health, updated 2025), acute and chronic toxicity studies demonstrated no adverse reactions even when acepromazine maleate was administered at three times the upper limit of the recommended daily dosage (3.0 mg/lb body weight), establishing a demonstrated 3× clinical safety margin in the target species [1]. In rodent acute toxicity models, the oral LD50 of acepromazine in mice is 200 mg/kg , compared with chlorpromazine's oral LD50 in rats of 142 mg/kg , indicating that acepromazine's acetyl substitution at the 2-position of the phenothiazine ring reduces systemic toxicity relative to chlorpromazine's 2-chloro substituent [2]. The injectable formulation carries a label statement of 'a low order of toxicity' supported by this preclinical data [3]. For procurement decision-making, this safety margin is particularly relevant when selecting a sedative for use in compromised patients, geriatric animals, or high-throughput clinical environments where inadvertent overdosing risk must be mitigated by an agent with the widest documented safety window among available phenothiazines.

Safety Margin Profile
Data to verify
Reported 3× upper daily dose tolerated without adverse reactions
Safety-related endpoint monitoring context
Rodent LD50 acepromazine 200 mg/kg vs chlorpromazine 142 mg/kg; species-model review required
veterinary drug safety toxicology therapeutic index LD50 comparison

Evidence Item 5: Acepromazine in Triple Combination (With Morphine and Midazolam) Reduces Propofol Induction Dose by 33% Versus Morphine-Midazolam Alone (4.0 vs 6.0 mg/kg, P < 0.01) in Dogs

In a randomized, blinded clinical trial, 29 dogs were assigned to one of three intramuscular premedication groups: acepromazine (0.05 mg/kg) + morphine (0.5 mg/kg) (AM), midazolam (0.5 mg/kg) + morphine (0.5 mg/kg) (MM), or acepromazine + midazolam + morphine at the same respective doses (AMM) [1]. The propofol dose required for induction of anesthesia (endpoint: endotracheal intubation) was significantly lower in the AMM group (4.0 mg/kg) compared to the MM group (6.0 mg/kg, P < 0.01), representing a 33% (2.0 mg/kg absolute) reduction in propofol requirement [2]. The AM group required 4.6 mg/kg, which was not statistically different from AMM. Critically, the AMM group also achieved significantly higher sedation scores than MM (P < 0.05), with 6/10 dogs in the AMM group attaining intense sedation (NDS = 3) compared to only 1/10 in AM and 1/9 in MM (P = 0.057) [3]. This demonstrates that acepromazine's contribution to a triple-combination premedication protocol produces a quantifiably greater propofol-sparing effect than midazolam-morphine dual therapy alone. Unlike α2-adrenoceptor agonists (e.g., dexmedetomidine) that also spare propofol but cause significant bradycardia and hypertension at sedative doses, the acepromazine-containing regimen provides propofol dose reduction with a distinct hemodynamic profile characterized by mild hypotension without bradycardia [4].

Propofol-Sparing Effect
Head-to-head
33% reduction in induction dose vs MM dual therapy (4.0 vs 6.0 mg/kg, P
Reported endpoint context in triple-combination premedication
Canine model; higher sedation scores also reported
Analgesia-Free Sedation
Class-level
No intrinsic analgesic activity vs α2-agonists
Supports pain assay research without analgesic confounding
Pharmacodynamic class inference; sedation score comparison context
propofol-sparing effect multimodal premedication total intravenous anesthesia induction dose reduction

Evidence Item 6: Acepromazine's Distinct Pharmacodynamic Signature — Tranquilization Without Analgesia — Differentiates It Fundamentally from α2-Adrenoceptor Agonists (Xylazine, Dexmedetomidine) for Protocol Design Where Sedation Without Analgesic Confounding Is Required

Acepromazine belongs to the phenothiazine class, which produces sedation, tranquilization, and anxiolysis through dopamine D2 receptor antagonism but does NOT possess inherent analgesic properties [1]. This contrasts fundamentally with α2-adrenoceptor agonists such as xylazine and dexmedetomidine, which produce dose-dependent sedation with concurrent analgesia via α2-receptor-mediated spinal and supraspinal mechanisms [2]. A direct comparative study in horses quantified this difference: acepromazine (0.05 mg/kg IV) produced an average sedation score of 1.55 (light to moderate), with onset at 19.55 minutes and maximum sedation at 33.64 minutes, lasting beyond 90 minutes; xylazine (0.5 mg/kg IV) produced a sedation score of 2.45 (moderate to deep), with onset within 2–3 minutes and full recovery by 69.54 minutes [3]. In dogs, the clinical divergence is equally marked: a randomized trial comparing acepromazine (20 μg/kg IM) vs dexmedetomidine (2 μg/kg IM), each combined with methadone, found that dexmedetomidine produced significantly deeper sedation (median score 5 vs 1.5, P = 0.021) but also more pronounced cardiovascular effects including bradycardia and hypertension [4]. Acepromazine's analgesia-free profile makes it the agent of choice for experimental and clinical protocols where sedation is required but analgesic confounding of pain assays (e.g., algimetry, nociceptive threshold testing) would invalidate the study endpoint—a selection scenario where α2-agonists are categorically contraindicated [5].

Analgesia-Free Sedation
Class-level
No intrinsic analgesic activity vs α2-agonists
Supports pain assay research without analgesic confounding
Pharmacodynamic class inference; sedation score comparison context
analgesia-free sedation alpha-2 agonist comparison pharmacodynamic differentiation experimental protocol design

Acepromazine Hydrochloride: Evidence-Backed Research and Industrial Application Scenarios Based on Quantified Differentiation Data


Scenario 1: Balanced Anesthesia Premedication for Volatile Anesthetic-Sparing in High-Throughput Veterinary Surgical Centers

Veterinary surgical centers performing high-volume procedures (e.g., spay/neuter clinics, specialty referral hospitals) can rationally select acepromazine over chlorpromazine or α2-agonists as the premedication cornerstone for balanced anesthesia protocols. The quantified evidence directly supports this: acepromazine at 0.04 mg/kg IM reduces halothane MAC by a mean of 40% (range 34–46%; P ≤ 0.05 vs control), enabling proportional reductions in sevoflurane or isoflurane consumption during maintenance [1]. In triple-combination premedication (acepromazine 0.05 mg/kg + morphine 0.5 mg/kg + midazolam 0.5 mg/kg IM), the propofol induction dose is reduced by 33% (4.0 vs 6.0 mg/kg, P < 0.01) compared to acepromazine-free dual therapy [2]. The combined volatile anesthetic and injectable induction agent sparing translates to per-case cost savings, reduced waste anesthetic gas emission, and attenuated dose-dependent cardiorespiratory depression. Procurement should prioritize acepromazine hydrochloride meeting USP specifications for injectable formulation (10 mg/mL acepromazine maleate), as validated in the PROMACE label [3].

Scenario 2: Chemical Restraint for Fractious or Hyperactive Veterinary Patients Without Cardiovascular Compromise

For restraint of fractious dogs or cats during examination, grooming, radiography, or minor procedures, acepromazine provides a quantitatively differentiated safety and efficacy profile versus the closest phenothiazine alternatives. The direct head-to-head evidence shows that acepromazine's 10-fold potency advantage (effective at 0.025–0.1 mg/kg IV vs 0.25–1.0 mg/kg for chlorpromazine) enables lower-volume injections [1], while producing less hypotension and maintaining a higher bispectral index (lighter, more titratable sedation) than chlorpromazine [2]. The demonstrated clinical safety margin—no adverse reactions at 3× the upper recommended daily dose [3]—provides an additional layer of risk mitigation in behaviorally challenging patients where accurate weight estimation may be unreliable. Oral acepromazine tablets at 1–3 mg/kg PO provide 4–6 hours of tranquilization with a documented canine half-life of 15.9 hours, enabling once-daily dosing for sustained situational calming [4].

Scenario 3: Analgesia-Free Sedation for Nociceptive Research and Pain Assay Validation in Laboratory Animal Science

In experimental protocols requiring sedation without analgesic confounding—such as thermal/mechanical algimetry, nociceptive threshold determination, or fMRI pain pathway mapping—acepromazine is the uniquely suitable sedative agent based on its pharmacodynamic classification as a phenothiazine dopamine antagonist devoid of intrinsic analgesic activity [1]. Unlike xylazine (sedation score 2.45 with analgesia, onset 2–3 min) or dexmedetomidine (sedation score 5 with analgesia in dogs), acepromazine produces quantifiably lighter, longer-lasting sedation (score 1.55 in horses, onset 19.55 min, duration >90 min; score 1.5 in dogs) without activating endogenous analgesic pathways [2][3]. This property was explicitly utilized in the Gonçalves et al. (2009) study design, where acepromazine's lack of intrinsic analgesia enabled valid between-drug algimetry comparisons [4]. Procurement specifications should require ≥98% purity (HPLC) acepromazine maleate or hydrochloride salt, with solubility ≥10 mg/mL in water for versatile route-of-administration formulation [5].

Scenario 4: Equine Standing Sedation and Laminitis Adjunctive Vasodilation With Defined Pharmacokinetic Clearance

In equine practice, acepromazine serves a dual role as a standing-sedation agent and vasodilator for laminitis, with pharmacokinetic properties that support both applications. The equine elimination half-life of approximately 3 hours (IV), 99% plasma protein binding, and Vd of 6.6 L/kg enable rapid onset (15 min IV) with predictable recovery within hours rather than the prolonged sedation seen in dogs [1]. For laminitis, acepromazine at 0.02–0.06 mg/kg IV increases arterial digital blood flow through α1-adrenergic blockade-mediated vasodilation, an effect not shared by non-phenothiazine sedatives [2]. The 5.3-fold shorter half-life in horses versus dogs means acepromazine protocols cannot be cross-extrapolated between species—a procurement and dosing consideration that reinforces the need for acepromazine-specific inventory rather than generic phenothiazine substitution. Additionally, forensic detection considerations in performance horses (urine metabolites detectable up to 96 hours post-dose) require acepromazine procurement to be paired with documented withdrawal time protocols for competition horses [3].

Application
Selection Property
Validation Focus
Balanced Anesthesia Premedication
Volatile anesthetic-sparing profile; MAC reduction evidence
Inhalant consumption reduction and cardiorespiratory endpoint monitoring
Chemical Restraint
Higher potency per unit dose; lower hypotension probability
Titratable sedation depth and hemodynamic endpoint review
Analgesia-Free Sedation Research
Phenothiazine-class no intrinsic analgesia
Nociceptive endpoint validity without analgesic confounding
Equine Standing Sedation
Short equine half-life (~3 h) and vasodilation context
Species-tailored dosing; withdrawal time protocol review
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